2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid
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Overview
Description
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process is often carried out using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and sodium hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3,5-bis(trifluoromethyl)phenyl isocyanate
- 2-ethoxy-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .
Properties
CAS No. |
1551480-95-5 |
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Molecular Formula |
C10H8F4O3 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid |
InChI |
InChI=1S/C10H8F4O3/c1-17-8(9(15)16)5-2-6(10(12,13)14)4-7(11)3-5/h2-4,8H,1H3,(H,15,16) |
InChI Key |
FVCUATYNYXAZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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